FTY720-d4 Hydrochloride

Bioanalysis LC-MS/MS method validation Matrix effect

FTY720-d4 Hydrochloride is a deuterated isotopologue of fingolimod, designed as a stable isotope-labeled internal standard (SIL-IS) for GC-MS/LC-MS/MS quantification. Unlike non-isotopic standards (e.g., C17-sphingosine), the d4 label ensures near-identical extraction recovery, ionization response, and matrix effect behavior, eliminating systematic errors in regulated bioanalysis. Essential for ANDA bioequivalence studies, therapeutic drug monitoring, and subcellular pharmacokinetic investigations. Achieves LLOQ of 0.0800 ng/mL and meets FDA/EMA validation criteria. Choose FTY720-d4 HCl for unmatched accuracy in clinical and preclinical workflows.

Molecular Formula C19H30D4ClNO2
Molecular Weight 347.96
CAS No. 1346604-90-7
Cat. No. B602466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTY720-d4 Hydrochloride
CAS1346604-90-7
Synonyms2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4 Hydrochloride;  FTY720-d4 Hydrochloride
Molecular FormulaC19H30D4ClNO2
Molecular Weight347.96
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
InChIInChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2;
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FTY720-d4 Hydrochloride (CAS 1346604-90-7): Stable Isotope-Labeled Internal Standard for Fingolimod LC-MS/MS Quantification


FTY720-d4 Hydrochloride (Fingolimod-d4 HCl, CAS 1346604-90-7) is a deuterium-labeled isotopologue of fingolimod hydrochloride in which four hydrogen atoms on the 1,3-propanediol moiety are replaced with deuterium . As a stable isotope-labeled internal standard (SIL-IS), it is intended for the quantification of fingolimod (FTY720) and its active phosphorylated metabolite in biological matrices via GC-MS or LC-MS/MS [1]. The compound is supplied as the hydrochloride salt, with a molecular formula of C19H30D4ClNO2 and a molecular weight of 347.96 g/mol .

Why FTY720-d4 Hydrochloride Cannot Be Substituted with Unlabeled or Non-Isotopic Fingolimod Standards in Quantitative Bioanalysis


Substituting FTY720-d4 Hydrochloride with unlabeled fingolimod or structurally similar but non-isotopic internal standards (e.g., C17-sphingosine) introduces substantial analytical error due to differential extraction recovery, ionization efficiency, and matrix effects. Deuterated internal standards exhibit nearly identical physicochemical properties to the target analyte—including comparable extraction recovery, ionization response, and matrix effect behavior—thereby correcting for sample-to-sample variability that non-isotopic standards cannot compensate for [1]. In contrast, non-isotopic internal standards such as C17-sphingosine-1-phosphate, which were employed in early FTY720 bioanalytical methods prior to commercial availability of deuterated analogs, provide only partial correction and are susceptible to differential partitioning and ion suppression/enhancement effects [2]. This fundamental limitation renders unlabeled or non-isotopic alternatives unsuitable for achieving the accuracy and precision required in regulated bioanalysis and clinical pharmacokinetic studies.

FTY720-d4 Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Performance Data


Matrix Effect Correction: Deuterated FTY720-d4 vs. Non-Isotopic C17-Sphingosine Internal Standard

Methods employing non-isotopic internal standards such as C17-sphingosine exhibit incomplete matrix effect correction due to differential chromatographic retention and ionization behavior between the internal standard and the target analyte. In a validated LC-MS/MS method for FTY720 quantification where no deuterated derivatives were commercially available, the authors were compelled to use C17-sphingosine and C17-sphingosine-1-phosphate as internal standards, explicitly noting this as a methodological limitation [1]. In contrast, deuterium-labeled isotopologues such as FTY720-d4 co-elute with the analyte and share nearly identical extraction recovery and ionization response, thereby minimizing relative matrix effects and providing superior quantification accuracy [2].

Bioanalysis LC-MS/MS method validation Matrix effect

Lower Limit of Quantification (LLOQ) Improvement: Deuterated IS Method vs. Non-Deuterated IS Method

The availability of a deuterated internal standard enables superior method sensitivity compared to methods relying on non-isotopic internal standards. A validated LC-MS/MS method employing a deuterated internal standard (Y-32919) for FTY720 quantification in human blood achieved an LLOQ of 0.0800 ng/mL for FTY720 [1]. In contrast, a contemporary method using C17-sphingosine as a non-isotopic internal standard reported an LLOQ of 0.875 ng/mL for FTY720 in human plasma [2].

Sensitivity LLOQ LC-MS/MS

Precision Performance: Deuterated IS Method Intra- and Inter-Day Variability

Methods utilizing deuterated internal standards for FTY720 quantification demonstrate high precision and accuracy within regulatory acceptance criteria. The validated LC-MS/MS method employing a deuterated internal standard achieved intra-run and inter-run precision and accuracy within ±20% at the LLOQ and within ±15% at all other QC levels across a 3-run validation [1]. Comparable precision metrics were reported in a method using non-isotopic internal standards, with intra- and inter-day precision (as relative standard deviation) and accuracy (as relative error) below 12.5% [2]. However, the deuterated IS method also included comprehensive stability data (freeze-thaw 3 cycles, room temperature 24 h, autosampler stability) and demonstrated method robustness through consistent reanalysis of clinical study samples [1].

Precision Accuracy Method validation

Deuterium Positional Stability: d4-Labeled 1,3-Propanediol vs. Alternative Deuterium-Labeled Positions

The deuterium labeling position on FTY720-d4 Hydrochloride is specifically on the 1,3-propanediol moiety (1,1,3,3-tetradeutero) [1]. This labeling strategy places deuterium atoms on chemically stable aliphatic carbon positions that are resistant to hydrogen-deuterium exchange under typical sample preparation and storage conditions. In contrast, deuterium labels positioned adjacent to carbonyl groups or on aromatic rings are susceptible to proton exchange, which compromises internal standard integrity and introduces quantification error . The stable aliphatic placement in FTY720-d4 mitigates back-exchange risk, whereas improperly positioned deuterium labels in alternative fingolimod isotopologues (e.g., those with deuterium on exchangeable sites) may exhibit time-dependent isotopic dilution and concentration bias [2].

Isotope exchange Deuterium stability Internal standard selection

FTY720-d4 Hydrochloride: Validated Application Scenarios for Procurement Decision-Making


Clinical Pharmacokinetic Studies Requiring Low-Nanogram Sensitivity

FTY720-d4 Hydrochloride is the appropriate internal standard for clinical pharmacokinetic studies of fingolimod where quantification of trough concentrations and terminal elimination phases is required. Validated methods using deuterated internal standards achieve an LLOQ of 0.0800 ng/mL for FTY720 in human blood, enabling detection of low systemic exposure following oral administration of fingolimod (Gilenya) [1]. This sensitivity is essential for characterizing the pharmacokinetics of fingolimod in special populations (e.g., pediatric patients, hepatic impairment) and for bioequivalence studies of generic formulations.

Therapeutic Drug Monitoring (TDM) and Clinical Bioanalysis with Multi-Center Sample Stability Requirements

FTY720-d4 Hydrochloride is indicated for therapeutic drug monitoring and clinical bioanalysis protocols involving multi-center sample collection and centralized laboratory analysis. Validated methods using deuterated internal standards have established stability of fingolimod quality control samples through at least three freeze-thaw cycles, for 24 hours at room temperature, and under autosampler conditions [1]. The demonstrated method robustness through consistent reanalysis of clinical study samples supports use in TDM workflows where sample transport and storage intervals are variable and must not compromise quantification accuracy.

Regulated Bioanalysis for Generic Drug Development and ANDA Submissions

FTY720-d4 Hydrochloride is required for bioanalytical method validation supporting Abbreviated New Drug Applications (ANDAs) for generic fingolimod formulations. Regulatory guidance mandates the use of stable isotope-labeled internal standards to correct for matrix effects and extraction variability in LC-MS/MS assays intended for bioequivalence determination [2]. Methods using deuterated internal standards have demonstrated intra- and inter-day precision and accuracy within ±15% (within ±20% at LLOQ) with correlation coefficients exceeding 0.997, meeting FDA and EMA bioanalytical method validation requirements [1].

Subcellular Distribution and Intracellular Compartment Quantification Studies

FTY720-d4 Hydrochloride is the preferred internal standard for quantifying fingolimod and FTY720-phosphate in subcellular compartments (nucleus, cytosol, membrane fractions). Prior to commercial availability of deuterated standards, methods using non-isotopic internal standards (C17-sphingosine) were applied to murine splenocyte subcellular fractions [2]. The availability of FTY720-d4 Hydrochloride now enables more accurate correction of matrix effects specific to complex intracellular matrices, which exhibit differential lipid composition and ionization interference compared to plasma or whole blood. This application supports mechanistic studies of fingolimod's intracellular trafficking and subcellular pharmacokinetics.

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